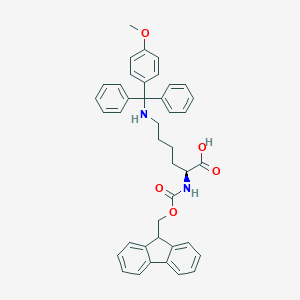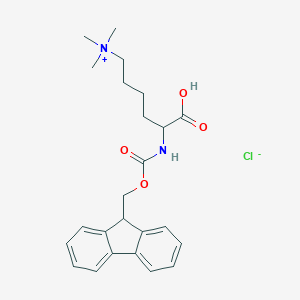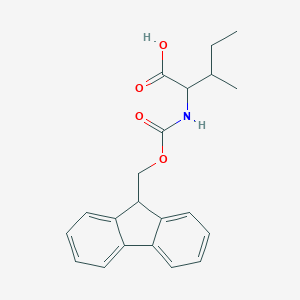
(R)-2-((((9H-芴-9-基)甲氧羰基)氨基)-3-巯基丙酸
描述
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid” is an alanine derivative . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. The Arndt-Eistert protocol has been successfully applied, starting from commercially available N- { [ (9 H -fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leading to enantiomerically pure N -Fmoc-protected β-amino acids in only two steps and with high yield .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, elemental analyses can be performed using a Perkin Elmer . The structure can also be computed by PubChem .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the Arndt-Eistert protocol . This protocol allows the transformation of α-amino acids into β-amino acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the molecular weight can be computed by PubChem .
科学研究应用
Proteomics Studies and Peptide Synthesis
Fmoc-L-cysteine is utilized in proteomics studies due to its role in the formation of disulfide bonds, which are crucial for protein structure. It’s particularly valuable in solid-phase peptide synthesis techniques, where it helps in constructing peptides with correct disulfide linkages .
Synthesis of Thioglycosides
This compound serves as an intermediate in the synthesis of thioglycosides, which are significant in biomedical research and pharmaceutical development due to their chemical and enzymatic stability. Fmoc-L-cysteine is used to prepare various S-substituted derivatives that have potential applications in drug development .
Peptide and Protein Chemistry
In peptide and protein chemistry, Fmoc-L-cysteine’s protecting groups are critical. They allow for the selective deprotection and manipulation of cysteine residues during Boc and Fmoc peptide synthesis, enabling the creation of complex peptide structures with specific functions .
Nanobowl Fabrication
A novel application of Fmoc-cysteine is in the fabrication of nanobowl-like structures through continuous-flow microfluidics enabled supramolecular self-assembly. These nanostructures have potential uses in drug delivery systems and nanotechnology .
未来方向
The future directions for the research on this compound could involve its application in the synthesis of other complex molecules. The successful application of the Arndt-Eistert protocol suggests that this compound could be used as a starting material for the synthesis of a variety of β-amino acids .
作用机制
Target of Action
Fmoc-L-cysteine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in peptides and proteins that it helps to protect during the synthesis process .
Mode of Action
Fmoc-L-cysteine acts as a protecting group for the cysteine thiol group during peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-L-cysteine plays a crucial role in the synthesis of peptides and proteins, particularly in the formation of disulfide bonds . It is synthesized by hydrothiolation of L-cysteine with 3-mercaptopropionic acid, which leads to the formation of a disulfide bond .
Pharmacokinetics
Its properties, such as its stability and reactivity, play a crucial role in its effectiveness in peptide synthesis .
Result of Action
The primary result of Fmoc-L-cysteine’s action is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group during synthesis, Fmoc-L-cysteine allows for the creation of disulfide-rich peptides, facilitating the semisynthesis of proteins and peptide/protein labeling in vitro and in vivo .
Action Environment
The action of Fmoc-L-cysteine is highly dependent on the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can influence its effectiveness . For instance, the Fmoc group is sensitive to basic conditions, which are used to remove it during peptide synthesis .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452349 | |
| Record name | Fmoc-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid | |
CAS RN |
135248-89-4 | |
| Record name | Fmoc-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Fmoc-L-cysteine particularly useful in peptide synthesis?
A: Fmoc-L-cysteine is particularly valuable due to the reactivity of its sulfhydryl (-SH) group present in the cysteine side chain [, ]. This group allows for various chemical modifications, including the formation of disulfide bonds, crucial for the structure and function of many peptides and proteins.
Q2: Can you elaborate on the applications of Fmoc-L-cysteine in glycopeptide synthesis, as mentioned in the research?
A: Certainly. One research paper describes the use of Fmoc-L-cysteine in preparing S-glycosylated amino acid building blocks []. This involves a Lewis-acid-promoted condensation reaction between peracetylated glycosyl donors and Fmoc-L-cysteine. These S-glycosylated building blocks are then utilized in solid-phase synthesis to create glycopeptide libraries, which are valuable tools for studying carbohydrate-protein interactions.
Q3: How does the "Fmoc" protecting group contribute to the utility of Fmoc-L-cysteine in peptide synthesis?
A: The Fmoc group in Fmoc-L-cysteine serves as a temporary protecting group for the amino group (-NH2) [, ]. This protection is crucial during solid-phase peptide synthesis as it prevents unwanted side reactions involving the amino group. The Fmoc group can be easily removed under mild basic conditions when required, allowing for the sequential addition of amino acids to build the desired peptide chain.
Q4: Are there any specific analytical methods mentioned in the research papers that are relevant to Fmoc-L-cysteine?
A: While the research papers do not delve deeply into specific analytical methods for Fmoc-L-cysteine itself, they highlight the importance of techniques like High-Performance Liquid Chromatography (HPLC) in purifying the synthesized peptides []. HPLC is routinely used to isolate and purify target peptides from the reaction mixture after synthesis, ensuring the final product's purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















